molecular formula C20H18I2O4 B589391 Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone CAS No. 1391054-75-3

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone

Cat. No. B589391
CAS RN: 1391054-75-3
M. Wt: 576.169
InChI Key: GCYPEABHAAFBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone is a molecule that contains a total of 44 atoms. There are 18 Hydrogen atoms, 20 Carbon atoms, 4 Oxygen atoms, and 2 Iodine atoms . The chemical formula of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone can therefore be written as: C20H18I2O4 .


Molecular Structure Analysis

The Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone molecule contains a total of 46 bonds. There are 28 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether .

Scientific Research Applications

Effects on Alveolar Macrophages and Structure-Activity Relationship

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone and its analogs have been studied for their effects on alveolar macrophages, particularly in the context of lung toxicity. Modifications of the diethylaminoethoxy group in amiodarone metabolites such as mono-N-desethylamiodarone (MDEA), di-N-desethylamiodarone (DDEA), and amiodarone-EtOH (B2-O-EtOH) have shown varying degrees of toxicity toward alveolar macrophages. These studies highlight the importance of dealkylation and deamination of the diethylaminoethoxy group as mechanisms of detoxification. The research suggests a structure-activity relationship where modifications in the diethylaminoethoxy group of amiodarone and its analogs directly impact their toxicity and interaction with cellular components in the lung (Quaglino et al., 2004).

Hepatocellular Toxicity and Pharmacological Effect

Another aspect of the research on Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves its hepatocellular toxicity and pharmacological activity compared to amiodarone and its derivatives. Studies have compared the toxicity and pharmacological effects of amiodarone and its derivatives, including Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone, on hepatocytes and mitochondrial functions. This research provides insights into the potential development of amiodarone analogs with reduced hepatic toxicity while retaining pharmacological efficacy (Waldhauser et al., 2006).

Local Venous Response in Humans

The acute vascular effects of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone's metabolites, particularly N-desethylamiodarone, on human veins have been explored. These studies investigate the mechanism of action of N-desethylamiodarone in human hand veins, providing valuable information on the acute vascular responses induced by this compound and its potential implications for amiodarone's overall pharmacological profile (Grossmann et al., 2000).

Effects on Cardiac Voltage-Gated Sodium Channels

Research has also focused on the effects of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone and its metabolites on cardiac voltage-gated sodium channels. These studies aim to understand the pharmacologic profile of amiodarone and its derivatives at a molecular level, investigating how these compounds interact with sodium channels to influence cardiac electrical activity and arrhythmias. The findings contribute to a deeper understanding of the mechanisms underlying the antiarrhythmic and pro-arrhythmic effects of amiodarone and its metabolites (Ghovanloo et al., 2016).

properties

IUPAC Name

(4-hydroxy-3,5-diiodophenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18I2O4/c1-3-6-16(25-2)20-17(12-7-4-5-8-15(12)26-20)18(23)11-9-13(21)19(24)14(22)10-11/h4-5,7-10,16,24H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYPEABHAAFBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone

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